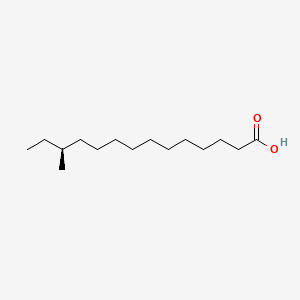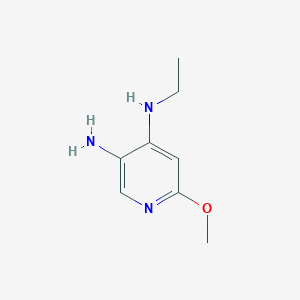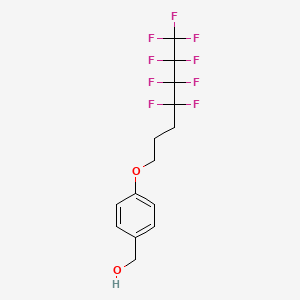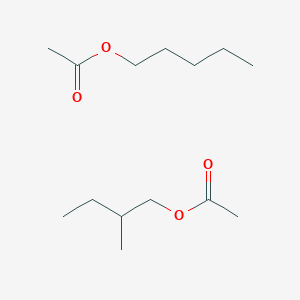
4-Iodo-1,1,2-trifluorobut-1-ene
Overview
Description
Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds have unique properties that make them highly valuable in organic synthesis. For example, a study by Zhang and Yuan (2007) details a synthetic approach leading to 1-(trifluoromethyl)furan derivatives from fluorinated ketones, which were iodinated and subsequently reduced. This process illustrates the utility of fluorinated and iodinated intermediates in synthesizing complex fluorinated structures, which could be relevant to the synthesis or applications of 4-Iodo-1,1,2-trifluorobut-1-ene (Zhang & Yuan, 2007).
Iodine in Organic Synthesis
Iodine compounds are widely used in organic synthesis for various transformations. The chemistry of polyvalent iodine, as reviewed by Zhdankin and Stang (2008), has seen significant interest due to its oxidizing properties and environmental friendliness. Such compounds are used in oxidative transformations and as reagents in synthesis, potentially aligning with the properties and applications of 4-Iodo-1,1,2-trifluorobut-1-ene (Zhdankin & Stang, 2008).
Modulation of Luminescence
Compounds with specific fluorination patterns have been used to modulate luminescence in materials science. For instance, Tao et al. (2014) investigated the upconversion luminescence in lanthanide-doped oxyfluorides, demonstrating how fluorination affects photonic properties. This suggests potential applications of 4-Iodo-1,1,2-trifluorobut-1-ene in materials science, particularly in designing luminescent materials (Tao et al., 2014).
Polymer Science
In polymer science, the introduction of fluorinated motifs can significantly alter the properties of polymers. Jaye and Sletten (2019) presented a methodology for creating processable fluoropolymers via a mild, iodo–ene polymerization. This highlights the role that fluorinated and iodinated compounds can play in developing new materials with desirable characteristics, such as enhanced stability and processability (Jaye & Sletten, 2019).
properties
IUPAC Name |
1,1,2-trifluoro-4-iodobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3I/c5-3(1-2-8)4(6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDLQOLNANINDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600794 | |
| Record name | 1,1,2-Trifluoro-4-iodobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401-52-5 | |
| Record name | 1,1,2-Trifluoro-4-iodobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)

![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)





